molecular formula C30H44O4 B12433440 6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid

6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid

Cat. No.: B12433440
M. Wt: 468.7 g/mol
InChI Key: ZTKZZRIVAYGFSF-CIKGWGCPSA-N
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Description

6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid is a complex organic compound belonging to the class of triterpenoids These compounds are known for their diverse biological activities and are often found in natural sources such as plants and fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic route often includes oxidation, reduction, and cyclization reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes such as chromatography. Alternatively, chemical synthesis on an industrial scale can be achieved using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often leading to the formation of additional functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically resulting in the conversion of ketones to alcohols.

    Substitution: Replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Ganoderic acid C 2: Another triterpenoid with similar structural features.

    Dehydrotumulosic acid: Shares a similar core structure but differs in functional groups.

Uniqueness

6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid is unique due to its specific arrangement of functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

2-methyl-6-[(10S,13R,14R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/t18?,20?,23?,28-,29-,30+/m1/s1

InChI Key

ZTKZZRIVAYGFSF-CIKGWGCPSA-N

Isomeric SMILES

CC(CCC=C(C)C(=O)O)C1CC[C@@]2([C@@]1(CCC3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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